

Application Notes and Protocols for OAC1 in Neuronal Injury Studies

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Compound of Interest

Compound Name: OAC1

Cat. No.: B15608747

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Introduction

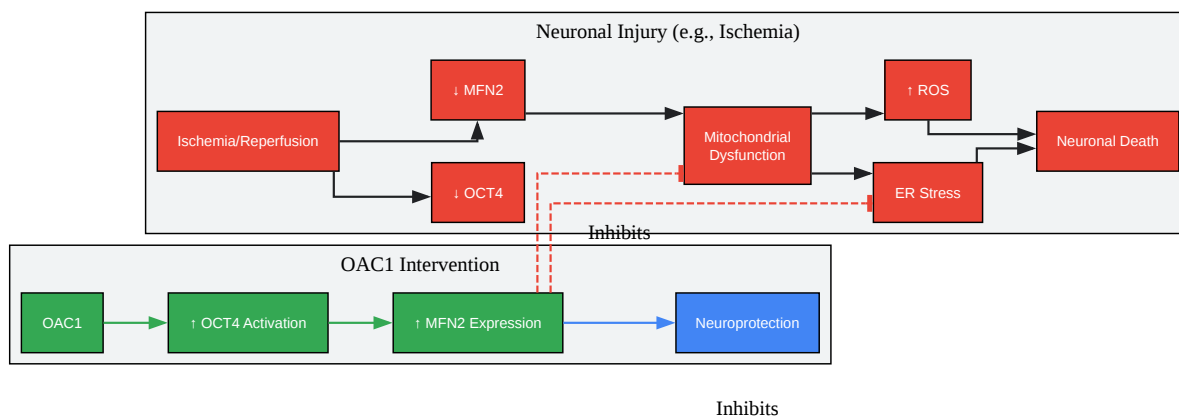
These application notes provide a comprehensive overview and detailed experimental workflow for investigating the therapeutic potential of **OAC1** (OCT4-Activating Compound 1) in the context of neuronal injury. **OAC1**, an activator of the octamer-binding transcription factor 4 (OCT4), has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.^{[1][2][3]} The primary mechanism of action involves the upregulation of Mitofusin 2 (MFN2), a key protein in mitochondrial dynamics, which subsequently mitigates mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately leading to reduced neuronal damage.^{[1][2][4]}

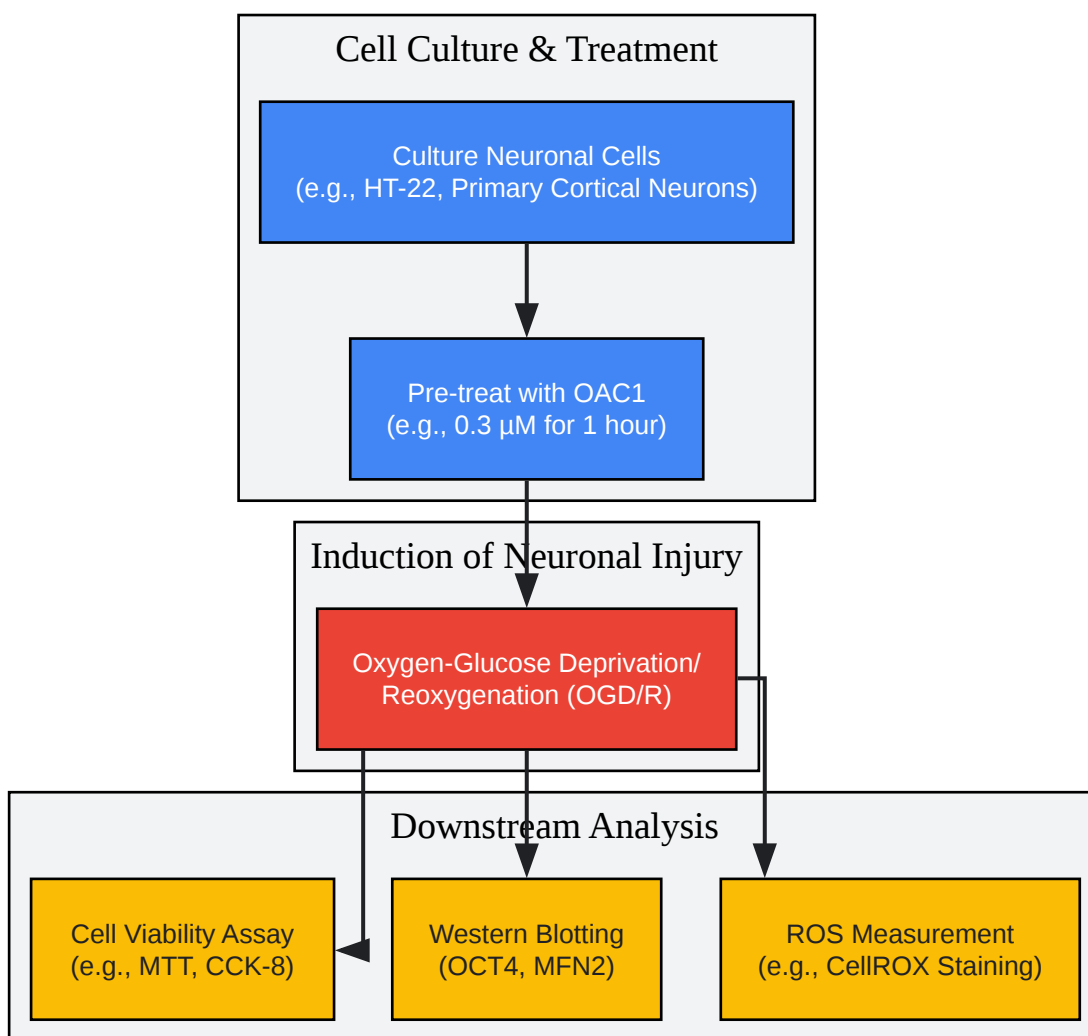
This document offers detailed protocols for both in vitro and in vivo models of neuronal injury, enabling researchers to effectively screen and validate the neuroprotective properties of **OAC1** and similar compounds.

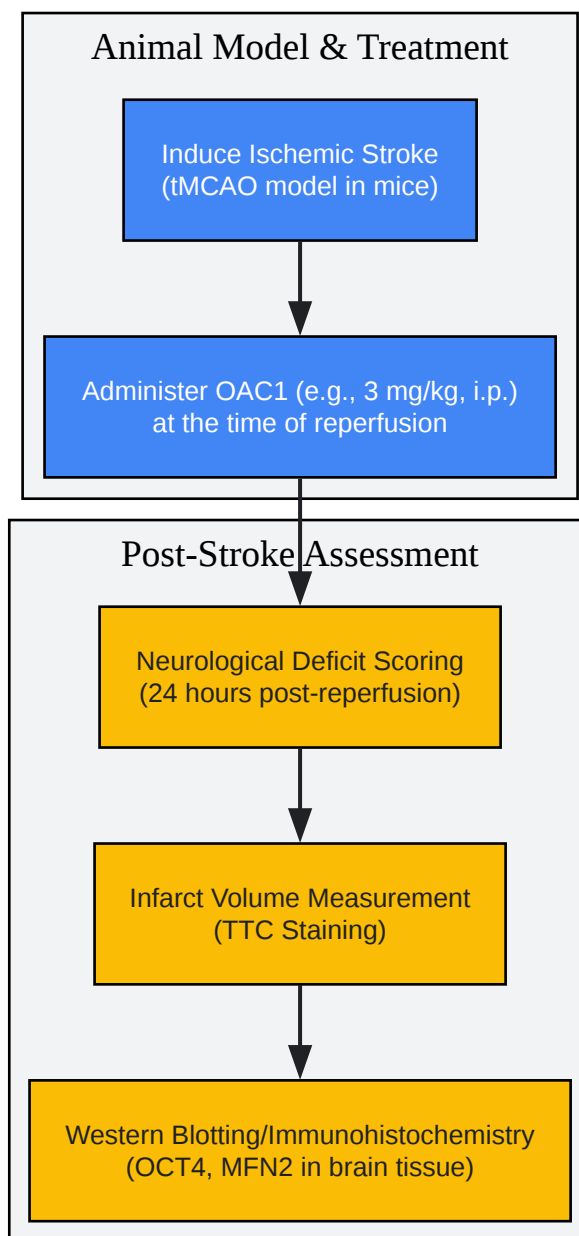
Signaling Pathway of OAC1-Mediated Neuroprotection

The neuroprotective effects of **OAC1** are primarily mediated through the activation of the OCT4/MFN2 signaling pathway. Ischemic events lead to a downregulation of both OCT4 and MFN2, resulting in mitochondrial dysfunction, increased reactive oxygen species (ROS)

production, and ER stress, culminating in neuronal cell death. **OAC1** administration counteracts this by activating OCT4, which in turn upregulates MFN2 expression.^{[1][5][6]} Restored MFN2 levels help maintain mitochondrial integrity and function, reduce ER stress, and ultimately protect neurons from ischemic damage.^{[1][4]}







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References

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